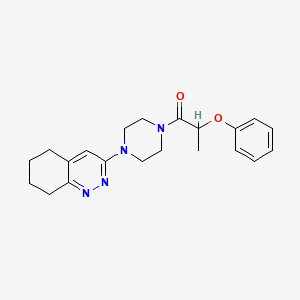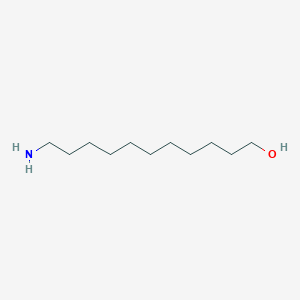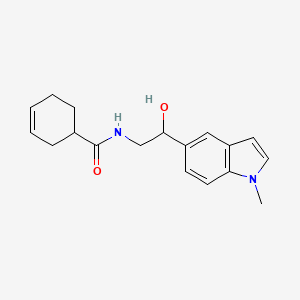
2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one is a synthetic molecule that appears to be designed for potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperazine and phenoxy moieties have been synthesized and evaluated for various biological activities, including antidepressant, anticonvulsive, anti-HIV, and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives began with a Claisen-Schmidt condensation followed by cyclization and a Mannich reaction . Similarly, the synthesis of 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives involved a ligand-based drug design approach followed by characterization using various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been confirmed using spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of piperazine rings and phenoxy groups is a common feature in these molecules, which may contribute to their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are typically nucleophilic substitutions, condensations, and cyclizations . The reactivity of the piperazine ring often plays a key role in these syntheses, as it can act as a nucleophile in reactions with electrophilic centers. The specific reactions for the compound would likely involve similar strategies to introduce the tetrahydrocinnolinyl and phenoxy substituents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that make them suitable for pharmacological testing. These properties include solubility, stability, and the ability to cross biological membranes, which are inferred from their structural analogs . The presence of a piperazine ring often contributes to the basicity and potential for forming salts, which can affect the compound's solubility and pharmacokinetics.
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine and its derivatives are recognized for their versatile applications in medicinal chemistry, offering a broad spectrum of pharmacological activities. These compounds are integral in designing drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The structural modification of piperazine nuclei has been shown to significantly influence the medicinal potential of the resultant molecules, highlighting the importance of piperazine-based structures in drug discovery and development Rathi, Syed, Shin, & Patel, 2016.
Phenolic Acids and Their Biological Activities
Phenolic acids, including hydroxycinnamic acids and hydroxybenzoic acids, are known for their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These compounds are naturally occurring in various plants and have been extensively studied for their health benefits. The bioactivities of these compounds are enhanced through conjugation, making them subjects of interest in scientific research for their potential therapeutic applications Pei, Ou, Huang, & Ou, 2016.
Chlorogenic Acid: A Model for Pharmacological Research
Chlorogenic acid (CGA) serves as a prime example of phenolic acid with significant pharmacological interest. CGA has been found to exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive activities. Its role in modulating lipid metabolism and glucose regulation makes it a compelling subject for research, with potential applications in treating metabolic disorders Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Zhou, 2018.
Future Directions
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many drugs and is known to interact with various receptors such as dopamine and serotonin receptors .
Mode of Action
The interaction of the compound with its targets could lead to changes in the activity of these receptors, potentially altering neurotransmission .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. For instance, if it targets dopamine receptors, it could affect pathways involved in mood regulation and reward .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its chemical structure and the route of administration. For instance, the presence of the piperazine ring could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it affects dopamine receptors, it could have effects on mood and behavior .
properties
IUPAC Name |
2-phenoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(27-18-8-3-2-4-9-18)21(26)25-13-11-24(12-14-25)20-15-17-7-5-6-10-19(17)22-23-20/h2-4,8-9,15-16H,5-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZROAVJRYMOFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)
![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)

![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)
